molecular formula C11H15ClO3 B8550833 (4-Chloro-3,5-diethoxy-phenyl)-methanol

(4-Chloro-3,5-diethoxy-phenyl)-methanol

Cat. No. B8550833
M. Wt: 230.69 g/mol
InChI Key: VTLXARFHHVQLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-3,5-diethoxy-phenyl)-methanol is a useful research compound. Its molecular formula is C11H15ClO3 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-3,5-diethoxy-phenyl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-3,5-diethoxy-phenyl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15ClO3

Molecular Weight

230.69 g/mol

IUPAC Name

(4-chloro-3,5-diethoxyphenyl)methanol

InChI

InChI=1S/C11H15ClO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-6,13H,3-4,7H2,1-2H3

InChI Key

VTLXARFHHVQLED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1Cl)OCC)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3,5-diethoxy-benzoic acid ethyl ester (5.0 g, 18.33 mmol, 1.0 equiv) in dichloromethane (25 mL) was added slowly over a time period of 15 min under slight cooling to −30° C. a solution of diisobutylaluminium hydride (55.0 mL, 55.00 mmol, 3.0 equiv; 1.0 M solution in THF). After 30 min, the excess hydride was quenched by cautious addition of methanol (10 mL) and water (2 mL). The mixture was stirred for 30 min, a solution of 1 M HCl was added and the aqueous layer extracted with ethyl acetate (3×100 mL). The combined organic phases were dried over MgSO4 and concentrated by evaporation under reduced pressure providing 4.0 g (95%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.45 (t, J=7.0 Hz, 6H), 1.93 (br s, 1H), 4.09 (q, J=7.0 Hz, 4H), 4.62 (s, 2H), 6.57 (s, 2H). 13C NMR (75 MHz, CDCl3): δ 14.74, 64.96, 65.18, 104.30, 110.65, 140.29, 155.66. MS (ISP): 231.4 [M+H]+.
Name
4-chloro-3,5-diethoxy-benzoic acid ethyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Yield
95%

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